1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide
Description
1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is a piperidine derivative featuring a benzyl group at position 1, a 2-hydroxyethyl substituent at position 4, and a carboxamide-linked propyl chain bearing an isopropyloxy group at the 3-position.
Properties
IUPAC Name |
1-benzyl-4-(2-hydroxyethyl)-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-18(2)26-16-6-12-22-20(25)21(11-15-24)9-13-23(14-10-21)17-19-7-4-3-5-8-19/h3-5,7-8,18,24H,6,9-17H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDFAXGICCJYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1(CCN(CC1)CC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide, with the CAS number 1089344-33-1, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is with a molecular weight of 362.5 g/mol. The structure includes a piperidine ring, which is known for its versatility in drug design.
| Property | Value |
|---|---|
| CAS Number | 1089344-33-1 |
| Molecular Formula | C21H34N2O3 |
| Molecular Weight | 362.5 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of 1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is primarily attributed to its interaction with various biological targets. Studies have indicated that piperidine derivatives can act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
Research has shown that modifications in the piperidine structure can significantly enhance anti-AChE activity. For instance, substituting bulky moieties at specific positions on the benzamide enhances the inhibitory potency . Additionally, compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through mechanisms such as DNA fragmentation and caspase activation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including those structurally related to 1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide. For example, certain analogs have exhibited significant cytotoxicity against colon cancer and leukemia cell lines, indicating a promising avenue for cancer therapy .
Neuroprotective Effects
The ability of this compound to inhibit AChE suggests potential neuroprotective effects. By preventing the breakdown of acetylcholine, it may enhance cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits.
Case Studies and Research Findings
- Anti-AChE Activity : A series of piperidine derivatives were synthesized and tested for their anti-AChE activity. Compounds with specific substitutions showed enhanced inhibition compared to their parent structures, indicating that structural optimization is key for developing effective AChE inhibitors .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that certain derivatives caused significant cell death in HL-60 leukemia cells by activating apoptotic pathways. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield more potent anticancer agents .
- Pharmacokinetic Properties : The lipophilicity of compounds similar to 1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide has been correlated with their oral bioavailability. Modifications aimed at reducing lipophilicity while retaining biological activity are essential for improving pharmacokinetic profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
1-Benzyl-4-phenylamino-4-piperidinecarboxamide ()
- Structure: Lacks the 2-hydroxyethyl and isopropyloxy groups, instead featuring a phenylamino substituent and a methoxycarbonyl group.
- Synthesis : Achieved via propionic anhydride reflux (79.9% yield), contrasting with the target compound’s likely more complex synthesis due to additional substituents .
1-Benzoyl-N-{3-[(propan-2-yl)oxy]propyl}piperidine-4-carboxamide ()
- Structure : Replaces the benzyl group with a benzoyl moiety and omits the hydroxyethyl substituent.
- The absence of hydroxyethyl may reduce hydrophilicity, impacting bioavailability .
N-[3-(1H-Imidazol-1-yl)propyl]piperidine-4-carboxamide ()
Pharmacological and Functional Comparisons
D2AAK4: A Multi-Target GPCR Ligand ()
- Structure : Contains a benzimidazolone core and targets aminergic GPCRs (e.g., dopamine, serotonin).
MCC14: Mu Opioid/Chemokine Receptor Ligand ()
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
